molecular formula C14H19BrN2O4S B1335911 Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate CAS No. 1022353-79-2

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate

Cat. No.: B1335911
CAS No.: 1022353-79-2
M. Wt: 391.28 g/mol
InChI Key: DFGAHTVPVGLXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is a piperazine derivative characterized by a sulfonyl group attached to a 4-bromophenyl ring and an ethyl acetate ester moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, achieving high yields (e.g., 93.4% for analogous structures) and displaying a molecular ion peak at m/z 498.2 [M+H]⁺ in ESI-MS analysis . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .

Properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-2-21-14(18)11-16-7-9-17(10-8-16)22(19,20)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGAHTVPVGLXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392527
Record name Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022353-79-2
Record name Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the bromophenylsulfonyl group exhibit promising antimicrobial properties. For instance, derivatives of ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate have been synthesized and tested for their ability to inhibit bacterial growth. The presence of the bromine atom is believed to enhance the antimicrobial effects due to its electron-withdrawing properties, which can increase the reactivity of the compound against microbial targets .

Antioxidant Properties

In biological evaluations, derivatives of this compound have shown varying degrees of antioxidant activity. For example, studies utilizing the DPPH method demonstrated that certain modifications to the structure could lead to improved scavenging effects on free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

The compound's structure allows for modifications that may lead to anticancer agents. Research has indicated that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The piperazine moiety is often associated with enhanced cellular uptake and bioactivity, making this compound a candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : This is achieved through the reaction of piperazine with appropriate sulfonyl chlorides.
  • Acetate Formation : The final step involves esterification with ethyl acetate, resulting in the desired product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of various derivatives found that modifications to the this compound structure significantly impacted its effectiveness against Gram-positive and Gram-negative bacteria. The results suggested a structure-activity relationship where specific substitutions enhanced antibacterial potency.

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, a series of synthesized compounds were tested for their ability to scavenge DPPH radicals. The findings revealed that certain derivatives exhibited higher antioxidant activity than standard antioxidants, indicating their potential use in nutraceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The piperazine ring may also contribute to its binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Piperazine Derivatives

Piperazine derivatives with sulfonyl groups exhibit diverse bioactivities depending on substituents. Key examples include:

Compound Name Substituent on Phenyl Ring Molecular Weight ([M+H]⁺) Yield (%) Biological Activity (Inferred)
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate 4-Bromo 498.2 93.4 Undisclosed (structural analogy suggests antitumor potential)
Ethyl 2-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)acetate (from literature) 4-Methyl 422.3 (estimated) N/A Anticancer, anti-inflammatory
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) 3,5-Bis(trifluoromethyl)phenyl urea 616.2 95.0 Likely enhanced receptor binding due to electron-withdrawing groups

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine substituent (electron-withdrawing) in the target compound may enhance metabolic stability compared to methyl groups (electron-donating) .

Piperazine Derivatives with Alternative Functional Groups

Phenoxy-Substituted Analogs

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate (CAS 1365874-61-8) replaces the sulfonyl group with a phenoxy moiety. This structural variation reduces polarity, likely increasing membrane permeability but decreasing hydrogen-bonding interactions with biological targets .

Fluorenylmethoxycarbonyl (Fmoc)-Modified Derivatives

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) introduces an Fmoc group, commonly used in peptide synthesis. Unlike the sulfonyl group, the Fmoc moiety enhances hydrophobicity, making it more suitable for solid-phase synthesis rather than therapeutic applications .

Pharmacologically Active Piperazine-Based Drugs

  • Naftopidil and Prazosin: These α1-adrenoceptor blockers share a piperazine core and demonstrate antitumor effects via caspase-3/-8 activation. While the target compound lacks direct adrenoceptor-binding motifs, its sulfonamide group may enable similar apoptotic pathways .
  • Antimicrobial Sulfonamides: Piperazine sulfonamides are known for antibacterial activity, suggesting that the 4-bromophenylsulfonyl group in the target compound could be optimized for such applications .

Biological Activity

Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, with the molecular formula C₁₄H₁₉BrN₂O₄S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves two main steps:

  • Formation of the Sulfonamide : The reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base (such as triethylamine) leads to the formation of the sulfonamide.
  • Esterification : The resulting sulfonamide is then reacted with ethyl chloroacetate to yield the final product.

This compound features a piperazine ring that is crucial for its biological activity, along with a bromophenylsulfonyl group that enhances its reactivity and binding affinity to biological targets .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety enhances the compound's binding affinity, making it a candidate for various pharmacological applications .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibitory activity was quantified with an IC50 value indicating effective concentration levels required for significant inhibition .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of various sulfonamide derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Neuroprotective Potential : In another investigation focusing on neuroprotective agents, this compound was tested for its effects on AChE inhibition. Results indicated that it could potentially serve as a multitarget-directed ligand for treating cognitive disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)acetateChlorophenyl StructureModerate antimicrobial activity
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetateFluorophenylic StructureLower AChE inhibition compared to brominated variant

The presence of bromine in this compound appears to enhance both its reactivity and biological activity compared to its chloro and fluoro analogs .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 4-bromobenzenesulfonyl chloride with piperazine to form the sulfonamide intermediate.
  • Step 2 : Alkylate the piperazine nitrogen with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile).
  • Optimization : Yields (>85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and reaction time (12–24 hours at 60–80°C). Microwave-assisted synthesis can reduce reaction time to 2–4 hours .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl-piperazine linkage (e.g., characteristic piperazine protons at δ 2.5–3.5 ppm and sulfonyl group at δ 7.6–8.0 ppm for aromatic protons) .
  • MS : ESI-MS (positive mode) should show [M+H]⁺ peaks; expected m/z ≈ 401.2 (C₁₄H₁₈BrN₂O₄S⁺).
  • HPLC : Use a C18 column with a methanol/water gradient (65:35 to 90:10) and UV detection at 254 nm for purity analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related sulfonyl-piperazine derivatives?

  • Halogen Effects : Bromine at the 4-position enhances lipophilicity and target binding (e.g., Bcl-2 inhibition in cancer studies). Derivatives with 4-Br show 3–5× higher cytotoxicity (IC₅₀ = 1.2–2.8 µM) compared to non-halogenated analogs .
  • Piperazine Flexibility : Introducing bulkier groups (e.g., aryl urea) reduces conformational flexibility but improves selectivity for kinases or GPCRs .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions for this compound?

  • X-ray Diffraction : Single-crystal analysis reveals piperazine chair conformation and sulfonyl group orientation. For example, piperazine rings in similar compounds show dihedral angles of 15–25° relative to the sulfonyl plane, influencing packing via halogen-π interactions (Br···π distance ≈ 3.5 Å) .
  • Contradictions : Computational models (DFT) may overestimate planarity; experimental data correct torsional angles by 5–10° .

Q. What strategies address low in vivo efficacy despite high in vitro activity in sulfonyl-piperazine derivatives?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Formulation : Use PEGylated liposomes to enhance bioavailability; studies show 2–3× higher plasma AUC in rodent models .

Q. How do intermolecular interactions (e.g., halogen bonding) influence solid-state properties?

  • Crystal Packing : Bromine participates in Br···O=S interactions (distance ≈ 3.3 Å), stabilizing monoclinic lattices (space group P2₁/c). These interactions correlate with higher melting points (190–208°C) compared to non-halogenated analogs .

Methodological Guidance

Q. How to design SAR studies for sulfonyl-piperazine derivatives targeting enzyme inhibition?

  • Variable Groups : Systematically modify (1) sulfonyl aryl substituents (Br, Cl, OCH₃), (2) piperazine N-alkyl chains, and (3) ester groups (ethyl vs. methyl).
  • Assays : Use fluorescence polarization for Bcl-2 binding or colorimetric assays for α-glucosidase inhibition. Validate with dose-response curves (10 nM–100 µM) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° indicate Form I vs. Form II.
  • DSC : Endothermic peaks at 192°C (Form I) and 185°C (Form II) correlate with stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.